Terbium(III,IV) oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

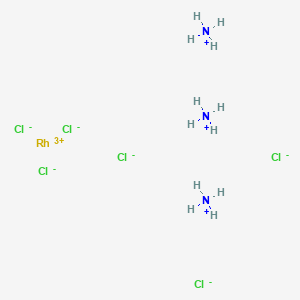

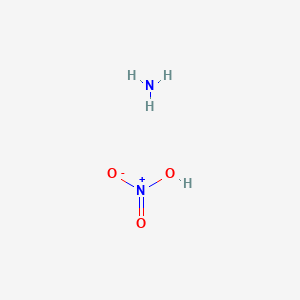

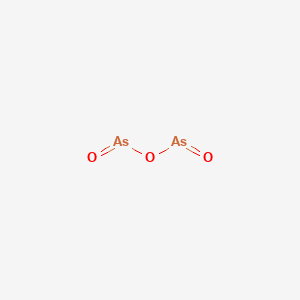

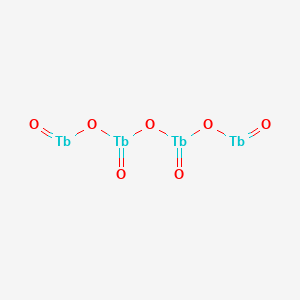

Terbium(III,IV) oxide, also known as tetraterbium heptaoxide, has the formula Tb4O7 . It is one of the main commercial terbium compounds and is used in the preparation of other terbium compounds . It is a highly insoluble thermally stable Terbium source suitable for glass, optic, and ceramic applications . It acts as a redox catalyst in reactions involving oxygen .

Synthesis Analysis

Terbium(III,IV) oxide is most often produced by ignition of the oxalate or the sulfate in air . The synthesis of terbium(IV) oxide conventionally uses the precipitation approach, but newly designed self-propagation high-temperature synthesis (SHS) provides a high yield of weakly agglomerated nanosized powder of terbium(IV) oxide .Molecular Structure Analysis

Terbium(III,IV) oxide, occasionally called tetraterbium heptaoxide, has the formula Tb4O7 . There is some debate as to whether it is a discrete compound, or simply one phase in an interstitial oxide system .Chemical Reactions Analysis

Terbium(III,IV) oxide loses O2 when heated at high temperatures . In a study, terbium(III) was electrochemically oxidized to terbium(IV) in aqueous carbonate, nitrate, and periodate media .Physical And Chemical Properties Analysis

Terbium(III,IV) oxide is a dark brown-black hygroscopic solid . It is a basic oxide and easily dissolved to dilute acids . It has a molar mass of 747.70 g/mol . At high temperatures, it can liberate oxygen .科学的研究の応用

Insulator in Modern Technologies : Terbium IV oxide is used as an insulator in microelectronics, gas detectors, and luminiferous devices due to its mechanical and thermal stability, high dielectric constant, radiation resistance, and variable electrical conductivity. It is also significant in discrete mathematics, biology, and chemistry (Siddiqui et al., 2021).

Magnetic Drug Carriers for Cancer Therapy : Terbium (III) ions have been used to modify magnetic drug carriers, enhancing their applications in targeted anticancer radiotherapy and imaging techniques using various types of radiation (Nieciecka et al., 2022).

Electrogenerated Luminescence : Oxide-bound terbium(III) at an aluminum electrode surface can be excited electrochemically, producing luminescence useful for environmental and clinical trace analysis (Kulmala et al., 1991).

Stabilization Studies : Research has been conducted on the stabilization of terbium(IV) in various solutions, contributing to a better understanding of its chemical behavior and potential applications (Li et al., 1991).

Photoluminescence in Solid State Lighting : Terbium-doped Zinc oxide nano-phosphors show potential for applications in solid-state lighting due to their ability to produce broadband orange-red and white light emissions (Kumar et al., 2014).

Probe in Biochemical Studies : Terbium has been used as a luminescent probe in the study of protein calcium-binding sites, particularly in biological systems where it can replace calcium (Kilhoffer et al., 1980).

Enhancement in Luminescence for Display Applications : Terbium(III) ternary complexes with β-diketone and auxiliary ligands have been studied for enhancing luminescence intensity, indicating their role in light conversion devices for display and lighting systems (Singh et al., 2016).

作用機序

Terbium(III,IV) oxide, also known as MFCD00083151, is a compound with the formula Tb4O7. It is one of the main commercial terbium compounds and contains both trivalent terbium (Tb III) and tetravalent terbium (Tb IV) .

Target of Action

Terbium(III,IV) oxide primarily targets oxygen molecules. It acts as a redox catalyst in reactions involving oxygen .

Mode of Action

Terbium(III,IV) oxide loses O2 when heated at high temperatures. At more moderate temperatures (around 350 °C), it reversibly loses oxygen, as shown by exchange with 18O2 . This property allows it to work like V2O5 as a redox catalyst in reactions involving oxygen .

Biochemical Pathways

The primary biochemical pathway affected by Terbium(III,IV) oxide is the redox reactions involving oxygen. It catalyzes these reactions, leading to changes in the oxidation state of the involved molecules .

Pharmacokinetics

It’s worth noting that it is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of Terbium(III,IV) oxide’s action is the catalysis of redox reactions involving oxygen. For example, it was found as early as 1916 that hot Tb4O7 catalyzes the reaction of coal gas (CO + H2) with air, leading to incandescence and often ignition .

Action Environment

The action of Terbium(III,IV) oxide is influenced by environmental factors such as temperature and the presence of oxygen. For instance, its ability to lose and regain oxygen is temperature-dependent . Furthermore, its role as a redox catalyst requires the presence of oxygen .

Safety and Hazards

特性

InChI |

InChI=1S/7O.4Tb |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZVBPNIJCKCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

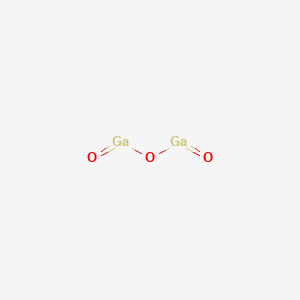

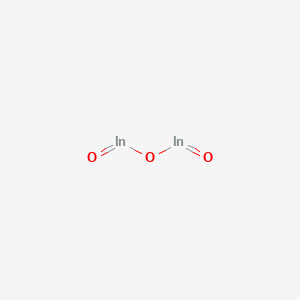

O=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Tb4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027020 |

Source

|

| Record name | Terbium(III,IV) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(III,IV) oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。